molecular formula C15H9ClN2O3S B2524363 4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid CAS No. 361149-98-6

4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

Cat. No. B2524363
CAS RN: 361149-98-6
M. Wt: 332.76
InChI Key: KHSUQSCXZILKNT-UHFFFAOYSA-N
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Description

4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, also known as COQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. COQ is a heterocyclic compound that contains a quinazoline ring and a benzoic acid moiety. It has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Optoelectronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Quinazolines, including derivatives similar to 4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, are extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with extended conjugated systems exhibit significant electroluminescent properties, making them essential for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, these derivatives are explored for potential applications as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry : Quinazoline derivatives are noted for their significant biological activities. The stability and versatility of the quinazolinone nucleus encourage the exploration of bioactive moieties, creating potential medicinal agents. This includes antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in drug development, indicating the need for further research into quinazoline derivatives with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).

properties

IUPAC Name

4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-6-11-12(7-9)17-15(22)18(13(11)19)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSUQSCXZILKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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